4-nitrophenyl N-benzoylglycinate
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Overview
Description
4-Nitrophenyl N-benzoylglycinate is a chemical compound with the molecular formula C15H12N2O5. It is known for its applications in organic synthesis and pharmaceutical research. The compound features a nitrophenyl group and a benzoylglycine moiety, making it a versatile building block in various chemical reactions .
Scientific Research Applications
4-Nitrophenyl N-benzoylglycinate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Pharmaceutical Research: Investigated for its potential use in drug development and as a reference standard in pharmaceutical testing.
Biological Studies: Employed in studies involving enzyme kinetics and protein-ligand interactions
Safety and Hazards
Future Directions
Future research could focus on the synthesis of 4-nitrophenyl N-benzoylglycinate and its derivatives, as well as their potential applications. For instance, the catalytic reduction of 4-nitrophenol by nanostructured materials is a promising area of research . Additionally, the development of novel methods for the synthesis of related compounds, such as lenvatinib, is also a potential area of future research .
Mechanism of Action
Target of Action
The primary target of 4-nitrophenyl N-benzoylglycinate is involved in the catalytic reduction of 4-nitrophenol (4-NP) by nanostructured materials . This reaction is a benchmark for assessing the activity of these materials .
Mode of Action
The compound interacts with its targets through a process of hydrolysis and ethylaminolysis .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the reduction of 4-NP . This reduction is considered a universally accepted model catalytic reaction due to the easy measurement of kinetic parameters through monitoring the reaction by UV–visible spectroscopic techniques .
Result of Action
The result of the compound’s action is the reduction of 4-NP, which is used to assess the activity of nanostructured materials . The compound’s interaction with its targets leads to the formation of an anionic tetrahedral intermediate .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the catalytic reduction of 4-NP is performed in an aqueous environment . Additionally, the hydrolysis of 2-chloro-4-nitrophenyl N-benzoylsarcosinate, a related compound, occurs in a neutral solution .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrophenyl N-benzoylglycinate typically involves the reaction of 4-nitrophenol with N-benzoylglycine. This reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions usually include an inert atmosphere and a solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrophenyl N-benzoylglycinate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride.
Substitution: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Carboxylic acid and alcohol.
Comparison with Similar Compounds
N-Benzoylglycine: A simpler analog without the nitrophenyl group.
4-Nitrophenyl Glycinate: Lacks the benzoyl group but retains the nitrophenyl and glycine moieties
Uniqueness: 4-Nitrophenyl N-benzoylglycinate is unique due to the presence of both the nitrophenyl and benzoylglycine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(4-nitrophenyl) 2-benzamidoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c18-14(10-16-15(19)11-4-2-1-3-5-11)22-13-8-6-12(7-9-13)17(20)21/h1-9H,10H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOAJFPTNSFEDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49675813 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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